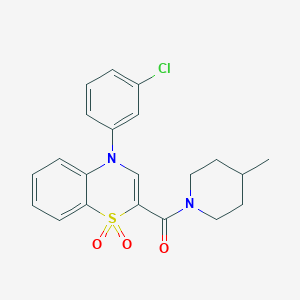
4-(3-chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-chlorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine class, known for its diverse biological activities including potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzothiazine core, which is significant due to its pharmacological properties. The presence of chlorophenyl and piperidine moieties enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 446.9 g/mol |
| Chemical Formula | C23H26ClN2O3S |
| Solubility | Varies (polar/non-polar) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The specific mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act on specific receptors affecting signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Research has indicated that derivatives of benzothiazine exhibit potent anticancer activity. For instance, studies have shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma.
- Cytotoxicity Studies : In vitro assays revealed that the compound has low IC50 values (below 4 µM) against human colon cancer cells (HCT116 and HT29), indicating strong cytotoxic effects .
Selectivity Index
The selectivity index (SI) is a critical measure of the compound's efficacy against malignant versus non-malignant cells. Compounds exhibiting high SI values suggest a favorable therapeutic profile:
| Compound | IC50 (µM) - Cancer Cells | IC50 (µM) - Non-Malignant Cells | SI Value |
|---|---|---|---|
| 4-(3-chlorophenyl)... | < 1 | > 10 | > 10 |
Study 1: Cytotoxicity Evaluation
A detailed study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction characterized by:
- Caspase Activation : Increased levels of activated caspase-3 were observed.
- Cell Cycle Arrest : Accumulation in subG1 phase confirmed apoptotic cell death .
Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications in the piperidine and chlorophenyl groups could enhance biological activity. This highlights the importance of specific functional groups in determining the compound's efficacy.
属性
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-15-9-11-23(12-10-15)21(25)20-14-24(17-6-4-5-16(22)13-17)18-7-2-3-8-19(18)28(20,26)27/h2-8,13-15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKSEZABBKLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













